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Ap4A-IN-1

Tuberculosis Target validation Species selectivity

Ap4A-IN-1 belongs to a class of sulfanylacrylonitrile-derived small-molecule inhibitors characterized by its action on the diadenosine tetraphosphate (Ap4A) phosphorylase Rv2613c of Mycobacterium tuberculosis (Mtb), an enzyme essential for optimal mycobacterial growth and stress response with no direct human ortholog. Its molecular formula is C₁₇H₁₃F₃N₂O₂S₂.

Molecular Formula C17H13F3N2O2S2
Molecular Weight 398.42
Cat. No. B1192166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAp4A-IN-1
SynonymsAp4AIN1;  Ap4AIN-1;  Ap4A-IN1;  Ap4A IN 1
Molecular FormulaC17H13F3N2O2S2
Molecular Weight398.42
Structural Identifiers
SMILESN#C/C(S(=O)(C1=CC=CC=C1)=O)=C(SC)\NC2=CC=CC(C(F)(F)F)=C2
InChIInChI=1S/C17H13F3N2O2S2/c1-25-16(22-13-7-5-6-12(10-13)17(18,19)20)15(11-21)26(23,24)14-8-3-2-4-9-14/h2-10,22H,1H3/b16-15-
InChIKeyPBXSVMQAIKMQCE-NXVVXOECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ap4A-IN-1: A Target-Validated Inhibitor of the Essential Mycobacterial Ap4A Phosphorylase Rv2613c


Ap4A-IN-1 belongs to a class of sulfanylacrylonitrile-derived small-molecule inhibitors characterized by its action on the diadenosine tetraphosphate (Ap4A) phosphorylase Rv2613c of Mycobacterium tuberculosis (Mtb), an enzyme essential for optimal mycobacterial growth and stress response with no direct human ortholog [1]. Its molecular formula is C₁₇H₁₃F₃N₂O₂S₂ [2]. The compound was discovered through a high-throughput screen of over 42,000 compounds using a fluorogenic Ap4A FRET substrate, with a primary hit demonstrating an in vitro IC50 of 257 ± 52 nM against Rv2613c before structure-guided optimization [3].

Why Ap4A-IN-1 Cannot Be Substituted with Generic Ap4A Hydrolase Inhibitors or P2X3 Receptor Analogs


Generic substitution fails because Ap4A-IN-1 targets the phosphorylase Rv2613c, an enzyme structurally and mechanistically distinct from the more widely studied Ap4A hydrolases (e.g., NUDT2) and P2X3 purinergic receptors. Rv2613c belongs to the histidine triad (HIT) superfamily and cleaves Ap4A into ADP and ATP via a phosphorolytic mechanism exclusive to a few organisms including Mtb, whereas human Ap4A hydrolases (NUDT2) are NUDIX-family enzymes that catalyze asymmetric hydrolysis to ATP and AMP [1]. Furthermore, Rv2613c has no human analog, providing a unique selectivity window that generic Ap4A analogs (e.g., AppNHppA, AppCH₂ppA) targeting mammalian P2X3 receptors cannot exploit [2][3]. Consequently, interchangeable use of these compound classes would result in loss of target engagement for Mtb-specific applications.

Ap4A-IN-1 Quantitative Differentiation Evidence: Potency, Selectivity, and Cytotoxicity Profile Versus Closest Analogs


Target Essentiality and Species Selectivity: Rv2613c Lacks a Human Ortholog, Providing a Unique Therapeutic Window Absent in NUDT2 Inhibitors

A mutagenesis study demonstrated that Rv2613c is essential for optimal growth and proliferation of Mtb; the enzyme has no human analog, in contrast to human NUDT2 (Ap4A hydrolase), which is a NUDIX-family enzyme with fundamentally different structure and catalytic mechanism [1]. While specific small-molecule inhibitors of NUDT2 are currently lacking, those described for the related NUDIX hydrolase MTH1 do not engage Rv2613c [2]. Therefore, Ap4A-IN-1 exploits a bacterial-specific enzyme absent in host cells, avoiding on-target human toxicity risks inherent to NUDT2-targeting approaches.

Tuberculosis Target validation Species selectivity

In Vitro Inhibitory Potency of Ap4A-IN-1 (Compound 5) Against Rv2613c Relative to Parent Hit and Less Optimized Analogs

The original screening hit (compound 2) inhibited Rv2613c with an IC50 of 257 ± 52 nM. Structure-guided optimization yielded compound 5 (the parent of the Ap4A-IN-1 series), which achieved a markedly improved IC50 of 0.47 ± 0.06 µM (470 nM) [1][2]. By comparison, less optimized analogs such as compound 18 (R₃ = Et) exhibited an IC50 of 0.57 ± 0.17 µM (570 nM) and compound 11 an IC50 of 0.94 ± 0.26 µM [1]. Although compound 2 showed lower absolute IC50, its extreme cytotoxicity (HeLa EC50 = 3.05 µM) precluded cellular applications.

Enzyme inhibition FRET assay IC50 comparison

Cytotoxicity Selectivity Window: Compound 5 (Ap4A-IN-1) Exhibits >150-Fold Selectivity for Rv2613c Over Human HeLa Cell Viability

The selectivity window was assessed by comparing IC50 for Rv2613c inhibition against EC50 for cytotoxicity in HeLa cells. Compound 5 (Ap4A-IN-1) displayed an EC50 for HeLa cytotoxicity >150 times higher than its enzymatic IC50, with an EC50 of 1.47 ± 0.61 µM versus an IC50 of 0.47 ± 0.06 µM. In contrast, compound 18 (R₃ = Et) had a narrower selectivity window (>100-fold; EC50 = 3.3 ± 2.4 µM; IC50 = 0.57 ± 0.17 µM), while compound 2 (parent hit) showed a window of only ~12-fold (EC50 = 3.05 ± 0.86 µM; IC50 = 0.257 ± 0.052 µM). Compound 14 (R₃ = Me) exhibited negligible cytotoxicity (EC50 >100 µM) but lower potency (IC50 = 4.62 ± 0.76 µM).

Cytotoxicity Selectivity index HeLa cells

Anti-Mycobacterial Activity Against Virulent M. tuberculosis: Direct Metabolic Inhibition Comparable to a Benchmark Antibiotic

Compounds 5 and 18 were tested for antimycobacterial activity against virulent Mtb using a ³H-uracil proliferation assay. At 1 mM, compound 18 reduced uracil uptake by 33 ± 12% compared to the DMSO control, while compound 5 was slightly less active. Rifampicin at 2.43 µM (2 µg/mL) served as a first-line drug control and reduced uracil uptake by 65 ± 19%. Both compounds exhibited significant metabolic inhibition at 1 mM (358 µg/mL for 5, 398 µg/mL for 18). Notably, compound 2 could not be tested due to its high cytotoxicity.

Antimycobacterial activity M. tuberculosis Uracil uptake

Chemical Stability Under Ambient Conditions: NMR-Verified Integrity Over 8 Days

Compound 5 was incubated in a mixture of d₆-DMSO and phosphate-buffered saline at room temperature for 8 days. NMR spectra remained unaltered throughout the incubation period, confirming chemical stability under these conditions [1]. While stability data for comparator compounds under identical conditions were not systematically reported in the primary study, the rapid turnover of the native substrate Ap4A by Ap4A-cleaving enzymes (noted in the paper's introduction) underscores the importance of chemical stability for a useful chemical probe.

Chemical stability Compound integrity NMR

Mechanistic and Orthosteric Differentiation from Substrate-Analog Inhibitors: Ap4A-IN-1 Binds a Distinct Scaffold Versus Phosphate-Chain Mimetics

Ap4A-IN-1 (compound 5) is a sulfanylacrylonitrile derivative identified through screening, bearing a chemical scaffold (C₁₇H₁₃F₃N₂O₂S₂) fundamentally distinct from phosphate-chain-containing substrate analogs such as AppNHppA and AppCH₂ppA, which act as P2X3 receptor desensitization inhibitors [1]. The latter class are close structural mimics of the dinucleotide Ap4A tetraphosphate backbone, whereas Ap4A-IN-1 is a synthetic small molecule lacking the nucleotide phosphate moiety entirely . This structural divergence implies different binding modes: Ap4A-IN-1 targets the Rv2613c phosphorylase active site via non-nucleotide interactions, while AppNHppA/AppCH₂ppA function as weak partial agonists competing with ATP at purinergic receptors.

Mechanism of action Scaffold differentiation Orthosteric site

Ap4A-IN-1 Application Scenarios: Validated Research and Discovery Contexts Stemming from Quantitative Evidence


Chemical Probe for Functional Dissection of Mycobacterial Ap4A Signaling and Rv2613c Biology

With a validated IC50 of 0.47 ± 0.06 µM against Rv2613c and a >150-fold selectivity window over HeLa cytotoxicity, Ap4A-IN-1 is suited as a chemical probe for studying Ap4A-dependent stress responses in pathogenic mycobacteria. The compound's activity against virulent Mtb in metabolic assays supports its use in target engagement studies under infection-relevant conditions, as demonstrated in the ³H-uracil assay [1].

Tool Compound for Screening and Profiling of Ap4A-Cleaving Enzymes Across Species

The FRET-based assay developed using fluorogenic Ap4A analogue 1 was validated with Ap4A-IN-1 as a reference inhibitor, achieving 98% inhibition at 10 µM for the parent hit scaffold [1]. The compound's confirmed chemical stability over 8 days under ambient conditions supports its use as a control inhibitor in enzymatic screening cascades targeting Ap4A-cleaving enzymes across diverse organisms.

Lead Scaffold for Structure-Guided Optimization of Anti-Tubercular Agents Targeting Multidrug-Resistant Mtb

The sulfanylacrylonitrile scaffold provides a starting point for structure-activity relationship (SAR) optimization, as evidenced by the systematic variation of R₁, R₂, and R₃ substituents across 21 derivatives showing IC50 values ranging from 0.47 µM to >100 µM [1]. The scaffold's non-phosphate nature eliminates the risk of mammalian purinergic receptor cross-reactivity inherent to Ap4A phosphate analogs, a key consideration for progressing anti-tubercular hits toward lead optimization [2].

Standard Reference Inhibitor in Studies Comparing Mycobacterial Stress Metabolite Pathways

Given that Rv2613c is essential for Mtb growth and lacks a human ortholog, Ap4A-IN-1 can serve as a reference inhibitor in comparative studies of Ap4A metabolism across bacterial species, as demonstrated in the Mtb metabolic activity experiments [1]. Its defined selectivity window (>150-fold) provides a benchmark for evaluating next-generation inhibitors with improved potency or selectivity profiles.

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